![molecular formula C18H24N4O B2592319 (3r,5r,7r)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)adamantane-1-carboxamide CAS No. 1788843-91-3](/img/structure/B2592319.png)
(3r,5r,7r)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazo[1,2-b]pyrazole moiety and an adamantane moiety. Imidazo[1,2-b]pyrazole is a significant structural component of a large number of agrochemicals and pharmaceuticals . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure and is one of the smallest hydrocarbon compounds that is not composed of aromatic rings .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyrazole has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-b]pyrazole from readily available starting materials . The synthesis of adamantane is typically achieved through a series of reactions starting from simple hydrocarbons .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the adamantane and imidazo[1,2-b]pyrazole moieties. The adamantane moiety is a rigid, cage-like structure, while the imidazo[1,2-b]pyrazole moiety is a planar, aromatic heterocycle .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the imidazo[1,2-b]pyrazole and adamantane moieties . The imidazo[1,2-b]pyrazole moiety can undergo a variety of reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation . The adamantane moiety is relatively inert due to its highly symmetrical structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the properties of the imidazo[1,2-b]pyrazole and adamantane moieties . For example, the adamantane moiety is known for its high thermal stability and resistance to oxidation .Scientific Research Applications
Synthesis and Antiviral Activity
- Adamantane derivatives have been synthesized, including those with pyrazoles and 1,2,4-triazoles structures. These compounds show promising anti-smallpox activity. Notably, compounds like ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate demonstrated high efficacy against the smallpox vaccine virus (Moiseev et al., 2012).
Green Synthesis of Antimicrobial Agents
- A 'green' synthesis approach was used to create novel adamantane-imidazolo-thiadiazoles, which showed potent inhibitory activity against Mycobacterium tuberculosis. These compounds are expected to target sterol 14α-demethylase (CYP51) to induce their antimycobacterial activity (Anusha et al., 2015).
Antimicrobial Activity
- Adamantane-1-carbohydrazide derivatives were synthesized and tested for their antimicrobial activity. Some of these compounds showed potent broad-spectrum activity against various bacteria and the pathogenic fungus Candida albicans (El-Emam et al., 2012).
Cellular Permeability Studies
- The cellular permeability of pyrrole-imidazole polyamides was investigated, leading to the discovery that certain linkers significantly enhance cellular uptake. This research contributes to the understanding of how molecular modifications can affect the bioavailability of adamantane-based compounds (Liu & Kodadek, 2009).
5-HT2 Receptor Antagonists
- A series of 1-adamantanecarboxamides were synthesized and evaluated for their potential as selective 5-HT2 receptor antagonists. These compounds showed promising effects both in vitro and in vivo, with implications for the development of new therapeutics targeting serotonin receptors (Fujio et al., 2000).
Synthesis of Antimicrobial Agents
- The synthesis of N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines and other derivatives was achieved, showing marked bacteriostatic effects against certain bacteria (Eisa et al., 1990).
CB2 Receptor Antagonists/Inverse Agonists
- Novel pyrazolo[5,1-f][1,6]naphthyridine-carboxamide derivatives, including adamantane-based amines, were synthesized and evaluated for their affinity at CB1 and CB2 receptors. These compounds showed potential as CB2 receptor antagonists/inverse agonists (Dore et al., 2016).
Mechanism of Action
The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
The pyrazole ring is a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c23-17(18-10-13-7-14(11-18)9-15(8-13)12-18)19-3-4-21-5-6-22-16(21)1-2-20-22/h1-2,5-6,13-15H,3-4,7-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGUDVWGZJIRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=CN5C4=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
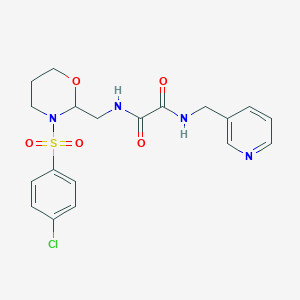
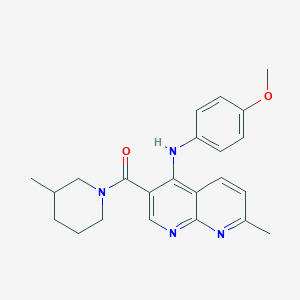
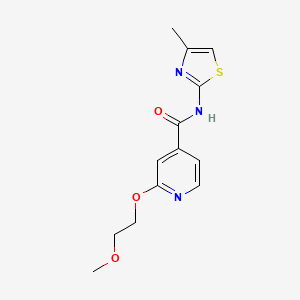
![2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B2592241.png)
![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2592243.png)
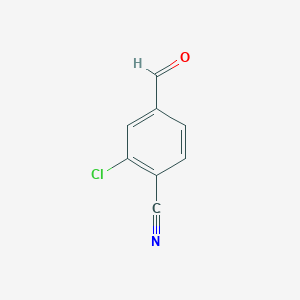
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2592247.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid](/img/structure/B2592252.png)
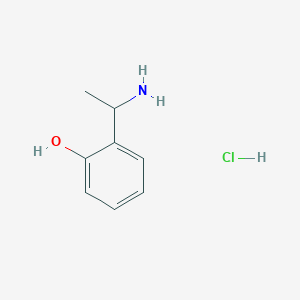
![2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592255.png)
![(Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one](/img/structure/B2592257.png)
![7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2592258.png)
![N-(3,4-dimethylphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2592259.png)
